molecular formula C14H15N3O3 B6224591 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione CAS No. 2768326-37-8

3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione

Cat. No.: B6224591
CAS No.: 2768326-37-8
M. Wt: 273.29 g/mol
InChI Key: CMHQPTBPDFUNKW-UHFFFAOYSA-N
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Description

. It is a small molecule with significant biological activity, primarily used in the treatment of certain cancers and immune disorders. Lenalidomide has a molecular formula of C13H13N3O3 and a molecular weight of 259.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lenalidomide can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpiperidine-2,6-dione with 5-aminoisoindoline-1-one under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, lenalidomide is produced through a series of chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical engineering techniques to scale up the synthesis while maintaining the quality and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: Lenalidomide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of lenalidomide, which may have different biological activities and therapeutic potentials.

Scientific Research Applications

Lenalidomide is widely used in scientific research due to its potent biological activity. It is primarily used in the treatment of multiple myeloma, a type of blood cancer, and certain inflammatory disorders. Additionally, lenalidomide has shown promise in the treatment of other cancers and immune-related conditions.

Mechanism of Action

Lenalidomide exerts its effects through multiple mechanisms. It modulates the immune system by enhancing the activity of T-cells and natural killer (NK) cells. It also inhibits the production of pro-inflammatory cytokines and promotes apoptosis (programmed cell death) in cancer cells. The molecular targets of lenalidomide include cereblon, a protein involved in the ubiquitin-proteasome pathway.

Comparison with Similar Compounds

Lenalidomide is structurally similar to thalidomide, but it has a different side chain that enhances its therapeutic efficacy and reduces its side effects. Other similar compounds include pomalidomide and ixazomib, which are also used in the treatment of multiple myeloma. Lenalidomide is unique in its ability to modulate the immune system and its relatively lower toxicity compared to thalidomide.

Biological Activity

The compound 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione , also known by its CAS number 191732-70-4 , has garnered attention for its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

The molecular formula of the compound is C13H13N3O3C_{13}H_{13}N_{3}O_{3} with a molecular weight of 259.26 g/mol . Its structural characteristics include a piperidine ring and an isoindole moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
CAS Number191732-70-4
AppearanceOff-white to pale yellow solid
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated its efficacy against human T-cell lymphotropic virus type 1 (HTLV-1) infected cells and Jurkat cells (a model for T-cell leukemia).

Key Findings:

  • Cytotoxicity : The compound showed IC50 values ranging from 1.51 µM to 7.70 µM , indicating potent cytotoxic activity against both infected and non-infected cell lines .
  • Mechanism of Action : The cytotoxic effects were associated with the induction of oxidative stress and the production of reactive oxygen species (ROS), which led to increased necrosis in treated cells .
  • Immunomodulatory Effects : The compound has been shown to enhance T-cell proliferation and increase the production of cytokines such as IL-10, which plays a role in anti-inflammatory responses .

Case Studies

A notable study assessed the impact of this compound on various cancer models:

Cell LineIC50 (µM)Mechanism of Action
MT2 (HTLV-1+)1.51Induction of necrosis and ROS production
Jurkat (T-cell)1.74Cytokine modulation and oxidative stress
C91/PL2.82Cytotoxicity via apoptosis

Safety Profile

The compound is classified as hazardous with potential reproductive toxicity (GHS08 symbol). Safety data indicates precautions should be taken during handling due to its biological activity.

Properties

CAS No.

2768326-37-8

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

3-(6-amino-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione

InChI

InChI=1S/C14H15N3O3/c1-16-12(18)5-4-11(14(16)20)17-7-8-6-9(15)2-3-10(8)13(17)19/h2-3,6,11H,4-5,7,15H2,1H3

InChI Key

CMHQPTBPDFUNKW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC(=C3)N

Purity

95

Origin of Product

United States

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